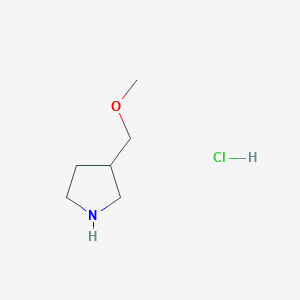
3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride
Descripción general
Descripción
3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1185298-23-0 . It has a molecular weight of 268.57 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C10H11Cl2NO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H . The molecular formula is C10H12Cl3NO . Physical And Chemical Properties Analysis
The molecular weight of this compound is 268.57 . The molecular formula is C10H12Cl3NO .Aplicaciones Científicas De Investigación
3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride has been used in a variety of scientific research applications. Its properties, such as its solubility in water, make it useful for biochemical and physiological studies. This compound has also been used in laboratory experiments to study the effects of various compounds on cells and organisms.
Mecanismo De Acción
The exact mechanism of action of 3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride is not fully understood. However, it is believed that this compound binds to and activates certain enzymes in the body, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to an increase in acetylcholine levels in the body. This compound has also been shown to have an effect on the central nervous system, which can lead to changes in behavior and cognition.
Advantages and Limitations for Laboratory Experiments
This compound has several advantages for laboratory experiments. It is relatively easy to synthesize and is soluble in water, ethanol, and other organic solvents. This makes it easy to use in laboratory experiments. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it useful for studying the effects of various compounds on cells and organisms.
However, there are also some limitations to using this compound in laboratory experiments. This compound is a synthetic compound and has not been extensively studied, so its effects on cells and organisms are not fully understood. Additionally, this compound has been shown to have some side effects, such as changes in behavior and cognition. Therefore, caution should be exercised when using this compound in laboratory experiments.
Direcciones Futuras
There are several potential future directions for 3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride research. One potential direction is to further study the biochemical and physiological effects of this compound on cells and organisms. Additionally, research could be done to better understand the mechanism of action of this compound and its effects on the central nervous system. Finally, research could be done to develop more efficient and cost-effective methods for synthesizing this compound.
Safety and Hazards
Propiedades
IUPAC Name |
3-(2,4-dichlorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHALAVOIZSMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663054 | |
| Record name | 3-(2,4-Dichlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185298-23-0 | |
| Record name | 3-(2,4-Dichlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1388725.png)
![4-[4-(tert-Butyl)phenoxy]piperidine hydrochloride](/img/structure/B1388729.png)





![3-Chloro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388738.png)
![3-[(3-Methylbenzyl)oxy]piperidine](/img/structure/B1388741.png)